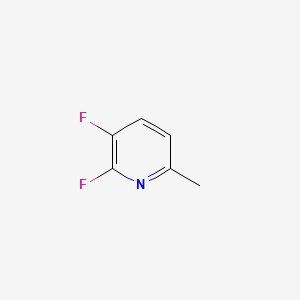

2,3-Difluoro-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBWAUANMSZOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-6-methylpyridine

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the myriad of fluorinated heterocycles, 2,3-Difluoro-6-methylpyridine stands out as a valuable building block. Its vicinal difluoro substitution pattern on the pyridine ring offers a unique electronic profile and a handle for further functionalization, making it a sought-after intermediate in the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the field.

Primary Synthetic Strategy: Halogen Exchange (Halex) Reaction of 2,3-Dichloro-6-methylpyridine

The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution reaction, specifically a double halogen exchange (Halex) reaction. This method involves the displacement of chlorine atoms with fluorine using an alkali metal fluoride. The success of this transformation hinges on several critical parameters, including the choice of fluorinating agent, solvent, and the potential use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.

Causality Behind Experimental Choices in Halex Fluorination

The selection of reagents and conditions for the Halex reaction is a deliberate process aimed at overcoming the challenges associated with nucleophilic aromatic substitution on an electron-rich pyridine ring.

-

Fluorinating Agent: Potassium fluoride (KF) is often the reagent of choice due to its cost-effectiveness.[1] However, its low solubility in organic solvents necessitates the use of high temperatures and polar aprotic solvents. Cesium fluoride (CsF) is a more reactive but also more expensive alternative, often used to achieve higher yields or for less reactive substrates. The reactivity of the fluoride salt is paramount, and its efficacy can be significantly enhanced by ensuring it is anhydrous and has a high surface area (e.g., spray-dried KF).[2]

-

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) and sulfolane are essential for solubilizing the potassium fluoride and for reaching the high temperatures required to overcome the activation energy of the substitution reaction.[3][4] These solvents effectively solvate the potassium cation, leaving a more "naked" and therefore more nucleophilic fluoride anion.

-

Phase-Transfer Catalysis: To further enhance the concentration of soluble fluoride ions in the organic phase, a phase-transfer catalyst (PTC) is often employed.[5][6][7] Quaternary phosphonium salts, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, and crown ethers are effective in this role.[5][8] The PTC transports the fluoride anion from the solid phase into the organic phase, accelerating the reaction rate and allowing for milder reaction conditions.

-

Staged Temperature Profile: The substitution of the two chlorine atoms in 2,3-dichloro-6-methylpyridine may not occur at the same rate. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position. A stepwise heating process can be beneficial, with an initial lower temperature phase to facilitate the first substitution, followed by a higher temperature phase to drive the second, more challenging substitution to completion.[5] This approach can help to minimize the formation of monofluorinated intermediates and other byproducts.

Experimental Workflow for Halogen Exchange Fluorination

The following diagram illustrates the general workflow for the synthesis of this compound via the Halex reaction.

Sources

- 1. Potassium fluoride - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fluorine Phase Transfer Catalyst - Christopher A. Knudtson, Ph.D. [caknudtson.weebly.com]

- 8. scilit.com [scilit.com]

An In-Depth Technical Guide to 2,3-Difluoro-6-methylpyridine (CAS: 1227579-04-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Fluorinated pyridines, in particular, have garnered significant attention due to their ability to confer unique and advantageous properties upon parent molecules. The introduction of fluorine can profoundly influence a compound's metabolic stability, pharmacokinetic profile, binding affinity, and lipophilicity.[1] This guide focuses on 2,3-Difluoro-6-methylpyridine, a valuable building block whose distinct substitution pattern offers a versatile platform for the synthesis of complex chemical entities. As a Senior Application Scientist, this document aims to provide not just a collection of data, but a synthesized, experience-driven perspective on the synthesis, reactivity, and application of this important intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in a research and development setting.

Core Chemical Properties

The key identifying information for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 1227579-04-5 |

| Molecular Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol |

Spectroscopic Characterization (Predicted and Comparative Data)

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.4-2.6 ppm. The two aromatic protons on the pyridine ring will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms.

¹³C NMR: The carbon NMR will display six distinct signals. The methyl carbon would appear upfield (around δ 20 ppm). The five aromatic carbons will be in the downfield region (δ 110-160 ppm), with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this compound and is expected to show two distinct signals for the two fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between these two fluorine atoms (JF-F) will be characteristic of their relative positions on the pyridine ring.

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 129. Subsequent fragmentation patterns would likely involve the loss of a methyl group or fluorine atoms.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be approached through several strategic routes, often involving the functionalization of a pre-existing pyridine ring.[1] A key method for its preparation is detailed in patent literature, specifically WO 2012/069948 A1, which describes its use as an intermediate in the synthesis of GPR119 agonists.[2]

Retrosynthetic Analysis

The synthesis can be conceptualized by disconnecting the fluorine atoms, suggesting a precursor such as a di-chloro or amino-substituted methylpyridine that can undergo fluorination or a Sandmeyer-type reaction.

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is an adapted representation of the synthesis of this compound as an intermediate. The specific details are often proprietary but the general methodology follows established transformations of pyridine derivatives.

Step 1: Preparation of a Dihalogenated Precursor (Illustrative)

A common starting point is a commercially available di-substituted picoline. For instance, a dichloropicoline can be subjected to a halogen exchange (Halex) reaction.

Reaction Scheme:

Caption: Illustrative Halex reaction for synthesis.

Experimental Procedure:

-

Reactor Setup: A dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with a high-boiling polar aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone).

-

Addition of Reagents: Anhydrous potassium fluoride (KF) and a catalytic amount of cesium fluoride (CsF) or a phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) are added to the solvent.

-

Heating and Precursor Addition: The mixture is heated to a high temperature (typically 180-220 °C) with vigorous stirring. The starting material, 2,3-dichloro-6-methylpyridine, is then added portion-wise or via a dropping funnel over several hours.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is typically isolated by distillation under reduced pressure. The distillate is then washed with water to remove residual solvent and salts. Further purification can be achieved by fractional distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the fluoride salts and to reach the high temperatures required for the nucleophilic aromatic substitution to occur.

-

Fluorinating Agent: A combination of KF and a catalytic amount of the more reactive CsF is often used to balance cost and reaction efficiency.

-

Phase-Transfer Catalyst: These catalysts are employed to enhance the solubility and reactivity of the fluoride anion in the organic phase.

-

Temperature Control: Precise temperature control is crucial to drive the reaction to completion while minimizing side reactions and decomposition.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate, primarily utilized in cross-coupling reactions to construct more complex molecular architectures. The fluorine atoms activate the pyridine ring for certain transformations and can also serve as blocking groups or influence the regioselectivity of subsequent reactions.

Key Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at specific positions, often by first converting the pyridine to a halide.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Application in the Synthesis of GPR119 Agonists

Patent WO 2012/069948 A1 discloses the use of this compound as a key intermediate in the synthesis of compounds that act as G protein-coupled receptor 119 (GPR119) agonists.[2] These agonists are of significant interest for the treatment of metabolic disorders such as type 2 diabetes.[3]

Illustrative Synthetic Application:

While the exact final compound from the patent is not specified in the available information, a plausible synthetic route would involve the coupling of a derivative of this compound with another complex fragment to generate the final drug candidate. The pyridine core of our topic compound often serves as a central scaffold in such molecules.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount when working with this compound. The following information is based on available safety data sheets for the compound and structurally related fluorinated pyridines.

| Hazard Category | GHS Classification and Precautionary Statements |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the pyridine ring, make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide has provided an overview of its properties, a practical approach to its synthesis, its reactivity in key transformations like the Suzuki-Miyaura coupling, and essential safety and handling information. As the demand for novel therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- The Chemical Synthesis of this compound: Methods and Applications. (2025, October 19).

- WO 2012/069948 A1, Compounds that modulate the activity of the G-protein-coupled receptor GPR119. (2012, May 31).

- PubChem. (n.d.). 2-Fluoro-6-methylpyridine. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR 119 agonists. (2013). PubMed.

Sources

An In-depth Technical Guide to the Reactivity of 2,3-Difluoro-6-methylpyridine

Abstract

Fluorinated heterocycles are pivotal building blocks in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of the reactivity of 2,3-difluoro-6-methylpyridine, a versatile intermediate whose unique electronic and steric profile dictates a range of selective chemical transformations. We will delve into the core principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr), directed metallation, and other functionalization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's potential in complex synthetic applications.

Introduction and Molecular Profile

This compound (CAS: 1227579-04-5) is a substituted pyridine ring featuring two vicinal fluorine atoms at the C2 and C3 positions and a methyl group at the C6 position.[1] This specific arrangement of substituents creates a unique electronic landscape that is the foundation of its synthetic utility.

The pyridine nitrogen atom acts as a powerful electron-withdrawing group, polarizing the ring and activating it towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. This is compounded by the strong inductive effects of the two fluorine atoms. Conversely, the methyl group at C6 is weakly electron-donating, subtly influencing the overall electron density of the ring. The interplay of these features, especially the competition for nucleophilic attack at the C2 and C3 positions, is the central theme of this molecule's reactivity.

| Property | Value |

| CAS Number | 1227579-04-5[1] |

| Molecular Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~164-166 °C |

Physicochemical properties are representative and may vary slightly.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). In contrast to electrophilic substitution common for electron-rich arenes, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[4][5]

The rate and regioselectivity of SNAr reactions are governed by two key factors:

-

Ring Activation: The presence of electron-withdrawing groups (like the pyridine nitrogen and fluorine atoms) is essential to stabilize the negative charge of the Meisenheimer intermediate.[4]

-

Leaving Group Ability: The leaving group must be able to depart effectively. In SNAr reactions on activated rings, fluoride is an exceptionally good leaving group, often superior to other halogens like chloride or bromide, due to the high electronegativity of fluorine which facilitates the initial nucleophilic attack.[6] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[6]

Caption: General mechanism of SNAr on this compound.

The Critical Question of Regioselectivity: C2 vs. C3

For an asymmetrically substituted substrate like this compound, the central challenge is predicting which fluorine atom will be displaced. The outcome is determined by the relative stability of the transition states leading to the respective Meisenheimer intermediates.

-

Attack at C2: This position is ortho to the electron-withdrawing pyridine nitrogen. Nucleophilic attack here generates a negative charge that can be effectively delocalized onto the electronegative nitrogen atom through resonance. This provides a powerful stabilizing effect.

-

Attack at C3: This position is meta to the pyridine nitrogen. While activated by the inductive effect of the adjacent C2-fluorine, the negative charge in the resulting Meisenheimer complex cannot be directly delocalized onto the ring nitrogen.

Computational studies on related dihalopyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can be a strong predictor of SNAr regioselectivity.[7] For most nucleophiles, the reaction is under kinetic control, and the attack will occur at the carbon atom with the larger LUMO lobe, corresponding to the lower energy transition state.[7][8]

Given the potent resonance stabilization afforded by the pyridine nitrogen at the C2 position, nucleophilic attack is strongly favored at the C2 position , leading to the displacement of the C2-fluorine atom. The electron-donating methyl group at C6 slightly deactivates the ring overall compared to an unsubstituted analogue, but its primary influence is steric, potentially hindering the approach of very bulky nucleophiles to the C2 position.

Caption: Electronic factors governing SNAr regioselectivity.

Scope of Nucleophiles and Experimental Protocols

A wide array of nucleophiles can be employed to functionalize this compound, primarily at the C2 position.

| Nucleophile Type | Example | Typical Conditions | Product Type |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH or DMSO, 25-80 °C | 2-Methoxy-3-fluoro-6-methylpyridine |

| N-Nucleophiles | Ammonia, Amines (e.g., Morpholine) | DMSO or NMP, K₂CO₃, 80-120 °C | 2-Amino-3-fluoro-6-methylpyridine |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, 25-60 °C | 3-Fluoro-6-methyl-2-(phenylthio)pyridine |

| C-Nucleophiles | Malonate Esters (with NaH) | THF or DMF, 0-50 °C | Diethyl 2-(3-fluoro-6-methylpyridin-2-yl)malonate |

Exemplary Protocol: Synthesis of 2-(Morpholino)-3-fluoro-6-methylpyridine

This protocol describes a typical SNAr reaction using an amine nucleophile. The choice of a polar aprotic solvent like DMSO or NMP is crucial for solvating the nucleophile and accelerating the reaction, while a mild base like potassium carbonate acts as a scavenger for the HF generated in situ.

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the mixture to room temperature and pour it into cold water. The product will often precipitate or can be extracted with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-(morpholino)-3-fluoro-6-methylpyridine.

Orthogonal Reactivity: Directed Lithiation and C-H Functionalization

While SNAr is the dominant pathway, other positions on the ring can be functionalized through C-H activation or directed ortho-metallation (DoM).[9] These methods provide access to substitution patterns that are complementary to SNAr.

The acidity of the ring protons is in the order C4-H > C5-H. The C4 position is activated by both the ring nitrogen and the C3-fluorine. The C5 position is less acidic.

-

Lithiation at C4: Using a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) can selectively deprotonate the C4 position.[9] The resulting organolithium species can be trapped with various electrophiles (e.g., I₂, DMF, aldehydes) to install a new substituent at C4. The use of a hindered base is critical to prevent competitive nucleophilic attack on the C=N bond of the pyridine ring.[9]

Caption: Workflow for C4-functionalization via directed lithiation.

Applications in Drug Discovery and Materials Science

The synthetic handles installed via the reactivity patterns described above make this compound a valuable precursor for complex target molecules. The remaining fluorine atom at the C3 position after a C2-SNAr reaction is relatively inert to further substitution but serves as a key modulator of the final molecule's electronic properties.[10] This C3-F can engage in hydrogen bonding and alter the pKa of the pyridine nitrogen, which is often crucial for optimizing drug-target interactions.

For example, substituted 2-aminopyridines derived from this scaffold are common motifs in kinase inhibitors and other biologically active compounds. The selective and predictable nature of its reactivity allows for the late-stage functionalization of complex molecules, a highly desirable feature in modern drug discovery programs.[6]

Conclusion

This compound is a highly valuable synthetic intermediate characterized by a well-defined and predictable reactivity profile. Its chemistry is dominated by nucleophilic aromatic substitution, which occurs with high regioselectivity at the C2 position due to the powerful electronic stabilization provided by the adjacent ring nitrogen. This primary reactivity is complemented by the potential for C-H functionalization at the C4 position under specific basic conditions. A thorough understanding of these competing pathways, grounded in the principles of electronic activation and stabilization, empowers the synthetic chemist to strategically employ this building block in the efficient construction of complex, high-value molecules for a range of scientific applications.

References

- The Chemical Synthesis of this compound: Methods and Applic

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ScienceDirect.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavelength.

- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV

- The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017).

- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (2022).

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.acs.org [pubs.acs.org]

The Difluoromethylpyridine Moiety: A Historical and Synthetic Guide for the Modern Chemist

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of Fluorine in Pyridine Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorinated motifs, the difluoromethyl (CF2H) group, when appended to a pyridine ring, imparts a unique and often advantageous set of physicochemical properties. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of difluoromethylpyridines, offering both a historical perspective and practical, field-proven insights for their synthesis and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

A Historical Perspective: The Rise of a Privileged Moiety

The journey of difluoromethylpyridines is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the introduction of the difluoromethyl group onto aromatic systems, particularly heterocycles like pyridine, is a more recent development.[1] Early methods for fluorination were often harsh and lacked selectivity, making the controlled synthesis of complex molecules a formidable challenge.

The development of difluoromethylation reagents has been a pivotal driver of progress in this field. Initially, chemists relied on less direct methods, but the last few decades have witnessed an explosion in the development of more sophisticated reagents and catalytic systems. This evolution has shifted the paradigm from challenging, multi-step sequences to elegant, late-stage functionalizations, allowing for the introduction of the difluoromethyl group into complex molecules with high precision. A significant milestone in this journey was the development of user-friendly and bench-stable radical difluoromethylating agents like zinc difluoromethanesulfinate (DFMS), which offered a practical and scalable method for the direct introduction of the CF2H unit to heteroarenes.[2][3]

The Physicochemical Impact of the Difluoromethyl Group

The allure of the difluoromethyl group lies in its ability to modulate key molecular properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. It is frequently employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, owing to its capacity to act as a lipophilic hydrogen bond donor.[4] This unique characteristic can lead to improved membrane permeability and enhanced binding affinity to biological targets.[4]

| Property | Pyridine | Methylpyridine (picoline) | Difluoromethylpyridine | Rationale |

| pKa | ~5.2 | ~5.7 - 6.0 | Lower than methylpyridine | The electron-withdrawing nature of the CF2H group decreases the basicity of the pyridine nitrogen. |

| LogP | ~0.6 | ~1.1 - 1.3 | Generally higher than methylpyridine | The fluorine atoms increase lipophilicity, although the effect can be modulated by hydrogen bonding.[5] |

| Metabolic Stability | Susceptible to oxidation | Methyl group is a site of metabolic oxidation | Generally more stable than methylpyridines | The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[6] |

Note: The values presented are approximate and can vary depending on the isomer and the specific molecular context.

Synthetic Strategies for Accessing Difluoromethylpyridines

The synthetic toolkit for accessing difluoromethylpyridines has expanded dramatically in recent years. Modern approaches can be broadly categorized into de novo synthesis, where the pyridine ring is constructed with the difluoromethyl group already in place, and late-stage functionalization, where the CF2H group is introduced onto a pre-existing pyridine scaffold. The latter has garnered significant attention due to its efficiency in drug discovery programs.

Late-Stage C-H Difluoromethylation: A Radical Approach

Radical C-H difluoromethylation has emerged as a powerful strategy for the direct installation of the CF2H group onto pyridines. The Minisci reaction, a classic method for the alkylation of electron-deficient heterocycles, has been adapted for difluoromethylation using various radical precursors.

-

Zinc Difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2): A bench-stable solid that generates the •CF2H radical upon oxidation.[2][3]

-

Difluoroacetic acid: An inexpensive source of the •CF2H radical.[7]

-

S-(difluoromethyl)sulfonium salts: Effective precursors for photoredox-catalyzed radical difluoromethylation.[8]

The reaction typically proceeds through the generation of a difluoromethyl radical, which then adds to the protonated pyridine ring. Subsequent oxidation and deprotonation yield the difluoromethylated pyridine.

Caption: Generalized mechanism for radical C-H difluoromethylation of pyridine.

This protocol is a representative example for the direct difluoromethylation of a nitrogen-containing heteroarene.[2]

-

To a solution of the pyridine substrate (1.0 equiv) in a 1:1 mixture of CH2Cl2 and water, add zinc difluoromethanesulfinate (DFMS, 3.0 equiv).

-

Stir the biphasic mixture vigorously at room temperature.

-

Add tert-butyl hydroperoxide (tBuOOH, 70% in water, 4.0 equiv) dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a second addition of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) can be performed after 12-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH2Cl2 or EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired difluoromethylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a complementary and highly versatile approach for the synthesis of difluoromethylpyridines, particularly from pre-functionalized starting materials such as halopyridines or pyridylboronic acids.

-

Palladium Precatalyst: Pd(dba)2, Pd(OAc)2, or other Pd(0) or Pd(II) sources are commonly used.

-

Ligand: Electron-rich and bulky phosphine ligands like BrettPhos or DPEPhos are often employed to facilitate the catalytic cycle.[9][10]

-

Difluoromethylating Agent: (Difluoromethyl)trimethylsilane (TMSCF2H) is a widely used nucleophilic difluoromethyl source.[10]

-

Activator/Base: A fluoride source like CsF is typically required to activate the silicon reagent.[10]

The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the activated difluoromethylating agent, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Simplified mechanism for palladium-catalyzed difluoromethylation of an aryl halide.

This protocol is a general procedure for the cross-coupling of aryl bromides with TMSCF2H.[10]

-

In a glovebox, combine the bromopyridine substrate (1.0 equiv), Pd(dba)2 (0.03 equiv), BrettPhos (0.045 equiv), and CsF (2.0 equiv) in a vial.

-

Add anhydrous dioxane as the solvent, followed by (difluoromethyl)trimethylsilane (TMSCF2H, 2.0 equiv).

-

Seal the vial with a Teflon-lined screw cap and remove it from the glovebox.

-

Stir the reaction mixture vigorously at 100 °C for the specified time (typically 16-48 hours).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Et2O) and filter through a plug of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel chromatography to obtain the desired difluoromethylpyridine.

Applications in Drug Discovery and Agrochemicals

The unique properties of the difluoromethylpyridine moiety have led to its incorporation into a range of commercialized products and clinical candidates.

Pharmaceuticals

-

Pantoprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease. While not a difluoromethylpyridine, it contains a 5-difluoromethoxy-2-mercapto-1H-benzimidazole moiety, which is synthesized from a pyridine derivative.[11][12][13][14][15] The difluoromethoxy group is critical for its metabolic stability and efficacy.

-

Oteseconazole: An antifungal agent approved for the treatment of recurrent vulvovaginal candidiasis. This molecule features a difluoromethyl-pyridine unit.[16][17]

Agrochemicals

-

Thiazopyr: A pre-emergent herbicide used to control a variety of weeds. Its structure contains a difluoromethylpyridine core, which is essential for its herbicidal activity and environmental stability.[18][19][20]

The synthesis of these complex molecules often relies on the strategic application of the synthetic methods described in this guide, highlighting the importance of a robust synthetic toolkit for accessing these valuable compounds.

Future Outlook

The field of difluoromethylpyridine chemistry continues to evolve at a rapid pace. Ongoing research is focused on the development of more efficient and sustainable synthetic methods, including the use of photoredox catalysis and electrochemical approaches.[8] Furthermore, a deeper understanding of the structure-activity relationships of difluoromethylpyridine-containing compounds will undoubtedly lead to the discovery of new and improved pharmaceuticals and agrochemicals. The difluoromethylpyridine moiety, with its unique blend of properties, is poised to remain a privileged scaffold in the design of next-generation bioactive molecules.

References

- Thiazopyr (Ref: MON 13200) - AERU - University of Hertfordshire.

- Synthesis of pantoprazole sodium.

- On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PubMed Central.

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.

- A New Reagent for Direct Difluoromethylation - PMC - NIH.

- Scheme 7. Synthesis of dithiopyr. 28) and thiazopyr. 29 - ResearchGate.

- Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - NIH.

- Recent Advances in Difluoromethylation Reaction - ResearchGate.

- Radiodifluoromethylation of well-functionalized molecules - PMC - NIH.

- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.

- Synthesis scheme of pantoprazole Sodium. | Download Scientific Diagram - ResearchGate.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.

- WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI.

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate.

- WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents.

- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bro- mides with TMSCF2H - NSF Public Access Repository.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.

- A new reagent for direct difluoromethylation - PubMed - NIH.

- Bioactive Molecules Containing Difluoromethylated Compounds - ResearchGate.

- Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.

- Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem - NIH.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC.

- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF 2 H | Request PDF - ResearchGate.

- Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC - NIH.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC - NIH.

- Research Progress on Palladium-Catalyzed Difluoromethyl Arylation - ResearchGate.

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]

- 15. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Thiazopyr (Ref: MON 13200) [sitem.herts.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2,3-Difluoro-6-methylpyridine: A Technical Guide for Researchers

Chemical Identity and Inferred Physicochemical Properties

2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of the parent molecule, often enhancing metabolic stability and pharmacokinetic profiles.[1]

Due to the absence of specific experimental data for this compound, the following properties are extrapolated from its close structural analogs.

| Property | Inferred Value/Information | Source (Analogous Compound) |

| Molecular Formula | C₆H₅F₂N | (Calculated) |

| Molecular Weight | 129.11 g/mol | (Calculated) |

| Appearance | Likely a colorless to yellow liquid | 2-Fluoro-6-methylpyridine[2] |

| Boiling Point | Estimated to be in the range of 140-160 °C | 2-Fluoro-6-methylpyridine: 140-141 °C[2] |

| Density | Estimated to be ~1.1 - 1.2 g/mL at 25 °C | 2-Fluoro-6-methylpyridine: 1.077 g/mL[2] |

| Flash Point | Likely a combustible liquid, with a flash point estimated >60 °C | 2-Fluoro-6-methylpyridine: 66.7 °C[2] |

| Solubility | Expected to have limited solubility in water and be soluble in common organic solvents. | General property of similar organic compounds. |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of analogous fluorinated pyridines, this compound should be handled as a hazardous substance. The GHS classification is inferred to be as follows:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation).[3][4]

-

Flammable Liquids: Category 4 (Combustible liquid).

Hazard Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning

Inferred Hazard Statements:

-

H302: Harmful if swallowed.

-

H227: Combustible liquid.[2]

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P312: Call a POISON CENTER or doctor if you feel unwell.

Core Safety Directives: Handling and Storage

The causality behind stringent handling protocols for fluorinated pyridines is rooted in their ability to cause irritation upon contact and potential systemic effects if absorbed. The electronegativity of fluorine can influence the reactivity and biological interactions of the pyridine ring.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[5] A self-validating system of PPE is mandatory.

Mandatory PPE Workflow:

Caption: PPE Donning and Doffing Sequence.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL).[5]

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Given that no specific breakthrough time data exists for this compound, double-gloving is a prudent measure. Always inspect gloves before use.[6]

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure full-length pants and closed-toe shoes are worn.[6]

Storage and Incompatibility

Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7] Containers should be kept tightly closed and stored upright to prevent leakage.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] Fluorinated compounds can react vigorously with certain materials.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures

The primary objective is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel to the substance.

Spill Response Workflow:

Caption: Emergency Spill Response Workflow.

Step-by-Step Spill Protocol:

-

Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area. Alert colleagues and the laboratory supervisor.

-

Control Ignition Sources: As the substance is combustible, extinguish all nearby ignition sources.

-

Ventilate: Ensure the area is well-ventilated, but avoid drafts that could spread the vapor.

-

Don PPE: Don the full PPE as described in section 3.1, including double gloves and a respirator if vapor concentrations are unknown or high.

-

Containment: For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Disposal: Dispose of all contaminated waste in accordance with institutional and local regulations.

Toxicological and Ecological Information (Inferred)

-

Toxicological Profile: While no specific toxicological studies exist for this compound, it is presumed to be harmful if swallowed. The primary health effects are expected to be irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3][4] Long-term exposure effects have not been determined.

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[2]

-

Ecological Profile: The environmental impact of this compound has not been fully investigated. As with all synthetic chemicals, release into the environment should be strictly avoided. Do not let the product enter drains.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.[8] Collect waste in designated, properly labeled, and sealed containers.[5] Disposal must be handled by a licensed chemical waste disposal company, adhering to all federal, state, and local regulations.

References

- Standard Operating Procedures Huang Lab, February 2017. MSU chemistry. [Link]

- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem - NIH. [Link]

- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

- The Chemical Synthesis of this compound: Methods and Applic

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 3. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-methylpyridine in Organic Solvents

Abstract

2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries as a key synthetic intermediate.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and a discussion of the implications of its solubility profile in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for understanding and manipulating the solubility of this important building block.

Introduction: The Role of Fluorinated Pyridines in Modern Chemistry

Fluorinated organic compounds have become indispensable in the development of advanced materials and pharmaceuticals. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. This includes modulating acidity, basicity, metabolic stability, and lipophilicity, all of which are crucial in drug design.[1] this compound (CAS: 1227579-04-5), a member of this important class of compounds, offers a unique combination of a nucleophilic pyridine ring with the strong electron-withdrawing effects of two fluorine atoms and the steric and electronic influence of a methyl group.

Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is a cornerstone of developing purification strategies such as crystallization and chromatography. In the context of drug development, the solubility of intermediates can influence the overall efficiency and scalability of a synthetic route.

This guide will first delve into the molecular characteristics of this compound that govern its interactions with various organic solvents. Subsequently, a robust and reproducible experimental protocol for determining its solubility is presented, followed by an illustrative analysis of expected solubility trends.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₆FN | [2] |

| Molecular Weight | 111.12 g/mol | [2] |

| Boiling Point | 140-141 °C | [2] |

| Density | 1.077 g/mL at 25 °C | [2] |

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. The solubility of this compound in a given organic solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

2.1. Molecular Structure and Polarity

The pyridine ring is inherently polar due to the presence of the electronegative nitrogen atom.[4] The two fluorine atoms on the ring significantly increase its polarity due to the high electronegativity of fluorine. The methyl group, being electron-donating, slightly counteracts this effect but also contributes to the molecule's size and steric profile. The overall molecular structure suggests that this compound is a polar molecule, capable of engaging in dipole-dipole interactions.

2.2. Intermolecular Forces and Solvent Classes

The interplay of intermolecular forces dictates the solubility of this compound in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While this compound is not a strong hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide, Acetone): These solvents possess significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. Strong dipole-dipole interactions between the polar C-F and C-N bonds of the solute and the polar groups of the solvent are anticipated to lead to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited. The energy required to overcome the strong dipole-dipole interactions between the solute molecules would not be sufficiently compensated by the weak interactions with nonpolar solvent molecules.

The following diagram illustrates the logical relationship between the molecular properties of this compound and its expected solubility in different solvent classes.

Sources

An In-depth Technical Guide to 2,3-Difluoro-6-methylpyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methylpyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry, agrochemical research, and materials science. The strategic placement of two fluorine atoms and a methyl group on the pyridine ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. This document will delve into the physicochemical properties of this compound, with a particular focus on its boiling point, by drawing comparisons with structurally related analogs. Furthermore, this guide will detail established synthetic and purification methodologies, outline expected spectroscopic characteristics, and explore the reactivity and potential applications of this versatile building block. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their respective fields.

PART 1: Physicochemical Properties of this compound

The physical and chemical properties of this compound are dictated by the interplay of the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the inherent aromaticity of the pyridine ring.

Boiling Point Analysis

| Compound | Structure | Boiling Point (°C) | Key Features |

| 2-Methylpyridine | 128-129 | Parent methylpyridine | |

| 3-Methylpyridine | 144[1] | Isomer of 2-methylpyridine | |

| 2-Fluoro-6-methylpyridine | 140-143[2][3][4][5] | One fluorine atom | |

| 2-Fluoro-3-methylpyridine | 151-155[6] | Isomeric fluoromethylpyridine | |

| 2,6-Difluoropyridine | 124.5 | Two fluorine atoms, no methyl group | |

| This compound | Estimated: 155-165 | Two fluorine atoms and a methyl group |

-

Effect of Methyl Group: The addition of a methyl group to the pyridine ring, as seen in the comparison between pyridine and the methylpyridines (picolines), generally increases the boiling point due to increased molecular weight and van der Waals forces.[7]

-

Effect of Fluorine Substitution: Fluorine, being the most electronegative element, introduces a strong dipole moment into the molecule. However, the effect of fluorine substitution on the boiling point is not straightforward. While increased polarity can lead to stronger dipole-dipole interactions, the compact nature of the fluorine atom can sometimes lead to weaker overall intermolecular forces compared to larger halogens. For instance, 2-Fluoro-6-methylpyridine has a boiling point (140-143°C) that is higher than 2-methylpyridine (128-129°C), suggesting that the dipole-dipole interactions introduced by the fluorine atom are significant.[2][3][4][5]

-

Effect of Multiple Fluorine Substitutions: The boiling point of 2,6-Difluoropyridine (124.5°C) is lower than that of 2-fluoropyridine (129°C), which may be attributed to a more symmetrical distribution of the dipole moment, leading to a lower net molecular dipole.

-

Estimation for this compound: Considering the presence of two fluorine atoms and a methyl group, the molecular weight of this compound will be higher than the mono-fluorinated analogs. The two adjacent fluorine atoms will create a strong localized dipole. Based on the boiling point of 2-Fluoro-3-methylpyridine (151-155°C), it is reasonable to predict that the boiling point of this compound will be in a similar or slightly higher range, likely between 155-165°C , due to the increased molecular weight and strong dipole-dipole interactions.

PART 2: Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of fluorine atoms onto a pre-existing pyridine ring or the construction of the ring from acyclic precursors.[8]

Synthetic Strategies

-

Halogen Exchange (HALEX) Reaction: A common and effective method for introducing fluorine into aromatic rings is the HALEX reaction. This involves the nucleophilic substitution of chlorine or bromine atoms with fluoride ions. The starting material would typically be a corresponding polychlorinated or polybrominated 6-methylpyridine. The reaction is usually carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The reactivity of the halogens towards substitution is influenced by their position on the pyridine ring, with positions activated by the ring nitrogen (α and γ) being more susceptible to nucleophilic attack.

-

Diazotization of Aminopyridines: Another classical approach involves the diazotization of an appropriately substituted aminopyridine, followed by a Schiemann or similar fluorination reaction. For this compound, a potential precursor could be 2,3-diamino-6-methylpyridine. The diazotization is typically performed using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a fluoride source, such as fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF)-pyridine.

Experimental Protocol: Halogen Exchange (HALEX) Route (Illustrative)

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous potassium fluoride (2.5 eq) and a high-boiling aprotic solvent (e.g., DMSO).

-

Starting Material: 2,3-Dichloro-6-methylpyridine (1.0 eq) is added to the flask.

-

Reaction Conditions: The reaction mixture is heated to 150-180°C under a nitrogen atmosphere and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Caption: Illustrative workflow for the synthesis of this compound via a HALEX reaction.

PART 3: Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl group protons (δ ≈ 2.5 ppm).- Two aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. The chemical shifts would be influenced by the electron-withdrawing fluorine atoms. |

| ¹³C NMR | - A signal for the methyl carbon (δ ≈ 20-25 ppm).- Five aromatic carbon signals, with those directly attached to fluorine exhibiting large C-F coupling constants. The chemical shifts of the carbons will be significantly influenced by the attached fluorine atoms. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms. These signals would likely appear as complex multiplets due to F-F and F-H coupling. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of C₆H₅F₂N. The fragmentation pattern would likely involve the loss of the methyl group and potentially HF. |

| IR Spec. | - Characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

PART 4: Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic effects of the substituents on the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAAr): The two electron-withdrawing fluorine atoms, in conjunction with the ring nitrogen, activate the pyridine ring towards nucleophilic attack. The positions ortho and para to the nitrogen are particularly activated. Nucleophiles can displace one of the fluorine atoms, with the regioselectivity of the substitution depending on the reaction conditions and the nature of the nucleophile.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution. The presence of two strongly deactivating fluorine atoms further reduces the ring's reactivity towards electrophiles. Electrophilic attack, if it occurs, would likely be directed to the less deactivated positions.

-

Reactions of the Methyl Group: The methyl group can undergo reactions typical of benzylic-like positions, such as radical halogenation or oxidation, although the conditions would need to be carefully controlled to avoid reactions on the ring.

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAAr) on this compound.

PART 5: Applications in Research and Development

Fluorinated pyridines are highly sought-after building blocks in several areas of chemical research due to the unique properties that fluorine imparts to the parent molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

-

Pharmaceuticals: The 2,3-difluoropyridine moiety can be found in a number of biologically active compounds. The fluorine atoms can act as bioisosteres for hydrogen atoms or hydroxyl groups, and their presence can block metabolic oxidation at those positions, thereby increasing the drug's half-life.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can enhance their efficacy and metabolic stability. The this compound scaffold can be used in the synthesis of novel herbicides, insecticides, and fungicides.

-

Materials Science: Fluorinated organic molecules are used in the development of advanced materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The strong C-F bond and the unique electronic properties of fluorinated compounds can lead to materials with enhanced thermal stability and desirable optical and electronic properties.[2]

PART 6: Conclusion

This compound is a valuable and versatile building block with significant potential in various fields of chemical research and development. Its synthesis, while requiring specialized techniques, provides access to a scaffold with unique electronic and steric properties. A thorough understanding of its physicochemical characteristics, reactivity, and spectroscopic signatures is crucial for its effective utilization in the design and synthesis of novel functional molecules. The estimated boiling point and the outlined synthetic and characterization methodologies in this guide provide a solid foundation for researchers working with this and related fluorinated heterocyclic compounds.

References

- The Chemical Synthesis of this compound: Methods and Applic

- 2-Fluoro-6-methylpyridine 97 407-22-7. Sigma-Aldrich.

- 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem - NIH.

- 2-Fluoro-3-methylpyridine. Chem-Impex.

- 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China. Pipzine Chemicals.

- 2,6-Difluoropyridine 99 1513-65-1. Sigma-Aldrich.

- 2-fluoro-6-methylpyridine. Stenutz.

- 2-Fluoro-6-methylpyridine | 407-22-7. ChemicalBook.

- CAS 407-22-7 | 3H32-3-16 | MDL MFCD00041226 | 2-Fluoro-6-methylpyridine.

- 3-Methylpyridine. Wikipedia.

- Methylpyridine: Isomers, synthesis, applications, side effects and storage. Chempanda.

- 2-Fluoro-3-methylpyridine | 2369-18-8. TCI Chemicals.

Sources

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 3. 2-fluoro-6-methylpyridine [stenutz.eu]

- 4. 2-Fluoro-6-methylpyridine | 407-22-7 [amp.chemicalbook.com]

- 5. CAS 407-22-7 | 3H32-3-16 | MDL MFCD00041226 | 2-Fluoro-6-methylpyridine | SynQuest Laboratories [synquestlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chempanda.com [chempanda.com]

- 8. nbinno.com [nbinno.com]

Methodological & Application

The Strategic deployment of 2,3-Difluoro-6-methylpyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Growing Prominence of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, pharmacokinetic profile, and target binding affinity.[1][2] Among the vast array of fluorinated heterocycles, 2,3-Difluoro-6-methylpyridine has emerged as a particularly valuable building block in the synthesis of complex pharmaceutical agents. Its unique electronic properties and strategically positioned functional groups offer a versatile platform for the construction of highly substituted pyridine cores, which are prevalent in a multitude of therapeutic agents, notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for its key transformations.

Core Attributes and Synthetic Rationale

The synthetic value of this compound is rooted in the distinct reactivity of its fluorine substituents. The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), a reaction mechanism of paramount importance in pharmaceutical synthesis.[3][4] The electron-withdrawing nature of the fluorine atoms renders the carbon atoms to which they are attached electrophilic and susceptible to attack by a wide range of nucleophiles.

Furthermore, the differential reactivity of the fluorine atoms at the 2- and 3-positions, influenced by the electronic effects of the ring nitrogen and the methyl group, can be exploited for regioselective substitutions. This allows for a stepwise and controlled elaboration of the pyridine scaffold, a critical aspect in the synthesis of complex drug molecules.

Application in the Synthesis of Kinase Inhibitors: A Case Study

While specific, publicly detailed syntheses of marketed drugs commencing from this compound are often proprietary, its application can be illustrated through its role as a key intermediate in the synthesis of various kinase inhibitors. Substituted pyridines are a common feature in many kinase inhibitors, where they often serve as the hinge-binding motif, forming crucial hydrogen bonds with the protein kinase.

The following sections will detail generalized protocols for key reactions involving this compound, drawing upon established principles of nucleophilic aromatic substitution and cross-coupling reactions that are widely employed in the synthesis of kinase inhibitors and other pharmaceutical agents.

Experimental Protocols and Methodologies

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Phenols

This protocol describes a general procedure for the regioselective substitution of a fluorine atom in this compound with a phenolic nucleophile. This reaction is fundamental for the construction of diaryl ether linkages present in many bioactive compounds.

Reaction Scheme:

Caption: General workflow for the SNAr reaction of this compound with a phenol.

Materials:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Substituted Phenol | Reagent Grade | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.).

-

Add anhydrous dimethylformamide (DMF) to dissolve the phenol (concentration typically 0.1-0.5 M).

-

Add potassium carbonate (1.5-2.0 eq.) to the solution.

-

Add this compound (1.0-1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

Causality and Insights:

-

Choice of Base: A mild inorganic base like potassium carbonate or cesium carbonate is typically sufficient to deprotonate the phenol without causing decomposition of the starting materials or product.

-

Solvent Selection: A polar aprotic solvent like DMF or DMSO is crucial to dissolve the reactants and facilitate the SNAr reaction.

-

Regioselectivity: The substitution is expected to occur preferentially at the 2-position due to the activating effect of the pyridine nitrogen. However, the precise regioselectivity can be influenced by the steric and electronic properties of the incoming nucleophile and the reaction conditions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a mono-substituted fluoro-pyridine (derived from Protocol 1) with a boronic acid or ester. This reaction is a powerful tool for forming carbon-carbon bonds.[5][6][7]

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent/Material | Grade | Supplier |

| Mono-substituted Fluoro-pyridine | As synthesized | In-house |

| Aryl/Heteroaryl Boronic Acid | Reagent Grade | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | Reagent Grade | Commercially Available |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Water | Deionized | In-house |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

Procedure:

-

To a degassed mixture of the mono-substituted fluoro-pyridine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and sodium carbonate (2.0-3.0 eq.) in a round-bottom flask, add a mixture of toluene and water (typically a 4:1 to 10:1 ratio).